2-amino-1,7-diethyl-1H-purin-6(7H)-one
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Overview
Description
2-amino-1,7-diethyl-1H-purin-6(7H)-one is a purine derivative, which is a class of compounds known for their significant roles in biochemistry, particularly in the structure of nucleic acids like DNA and RNA. Purine derivatives are also known for their pharmacological properties and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of purine derivatives typically involves multi-step organic reactions One common method is the condensation of appropriate amines with formylated compounds, followed by cyclization and further functional group modifications
Industrial Production Methods
Industrial production of purine derivatives often involves large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on the desired purity, yield, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Purine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to oxo derivatives using oxidizing agents.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Halogenation, alkylation, and acylation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, alkylating agents like alkyl halides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo-purines, while alkylation could introduce various alkyl groups at different positions on the purine ring.
Scientific Research Applications
Chemistry
Purine derivatives are studied for their unique chemical properties and potential as building blocks for more complex molecules.
Biology
In biology, purine derivatives are essential components of nucleotides, which are the building blocks of DNA and RNA. They play crucial roles in cellular metabolism and signaling.
Medicine
Many purine derivatives have pharmacological properties and are used in the treatment of diseases such as cancer, viral infections, and gout. They act as enzyme inhibitors, antiviral agents, and anticancer drugs.
Industry
In the industrial sector, purine derivatives are used in the synthesis of various chemicals and pharmaceuticals. They are also employed in biochemical research and diagnostic applications.
Mechanism of Action
The mechanism of action of purine derivatives often involves interaction with specific enzymes or receptors in the body. For example, some purine derivatives inhibit enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells. Others may act as agonists or antagonists at purinergic receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Caffeine: A well-known stimulant that is a methylated purine derivative.
Theobromine: A compound similar to caffeine, found in chocolate.
Uniqueness
2-amino-1,7-diethyl-1H-purin-6(7H)-one may have unique properties due to its specific substitution pattern, which could influence its chemical reactivity, biological activity, and potential therapeutic applications.
Properties
CAS No. |
105612-74-6 |
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Molecular Formula |
C9H13N5O |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-amino-1,7-diethylpurin-6-one |
InChI |
InChI=1S/C9H13N5O/c1-3-13-5-11-7-6(13)8(15)14(4-2)9(10)12-7/h5H,3-4H2,1-2H3,(H2,10,12) |
InChI Key |
DGEDNVAXXNIQEI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1C(=O)N(C(=N2)N)CC |
Origin of Product |
United States |
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